(1-isopropyl-1H-pyrazol-3-yl)methanol
Overview
Description
(1-isopropyl-1H-pyrazol-3-yl)methanol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Mechanism of Action
Target of Action
Pyrazoline derivatives, which include (1-isopropyl-1h-pyrazol-3-yl)methanol, are known to be pharmacologically active scaffolds . They are present in various marketed pharmacological agents of different categories .
Mode of Action
It’s worth noting that pyrazoline derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Pyrazoline derivatives are known to have a broad range of pharmacological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Given the broad-spectrum utility of pyrazoline derivatives , it’s plausible that this compound could have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
(1-isopropyl-1H-pyrazol-3-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase . These interactions are crucial for mitigating oxidative damage in cells. Additionally, this compound can bind to certain proteins, altering their conformation and activity, which can have downstream effects on cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to activate the MAPK/ERK signaling pathway, leading to increased cell proliferation . It also affects gene expression by upregulating genes involved in antioxidant defense mechanisms . Furthermore, this compound can enhance cellular metabolism by increasing the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as transcription factors and enzymes, influencing their activity. For instance, this compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of target proteins . This inhibition can result in changes in gene expression and cellular responses. Additionally, this compound can modulate enzyme activity by acting as an allosteric regulator .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy. Studies have shown that this compound remains stable under physiological conditions for extended periods . Prolonged exposure to high temperatures or extreme pH levels can lead to its degradation . Long-term effects on cellular function have also been observed, with sustained exposure resulting in enhanced antioxidant capacity and reduced oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as reducing oxidative damage and improving metabolic function . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with specific dosages required to achieve therapeutic benefits without adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolic pathways can influence the overall bioavailability and efficacy of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been shown to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cells, this compound can accumulate in specific tissues, such as the liver and kidneys . This distribution pattern can influence its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been observed to localize primarily in the cytoplasm and mitochondria . This localization is facilitated by specific targeting signals and post-translational modifications . The presence of this compound in these compartments allows it to interact with key biomolecules and exert its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-isopropyl-1H-pyrazol-3-yl)methanol typically involves the reaction of isopropyl hydrazine with an appropriate aldehyde or ketone, followed by cyclization to form the pyrazole ring. One common method involves the use of propargylic alcohols in an acid-catalyzed propargylation of N,N-diprotected hydrazines, followed by base-mediated cyclization . Another approach involves the use of primary alcohols in a one-pot, multicomponent reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
(1-isopropyl-1H-pyrazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups at the hydroxyl position.
Scientific Research Applications
(1-isopropyl-1H-pyrazol-3-yl)methanol has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
(1-isopropyl-1H-pyrazol-4-yl)methanol: Similar structure but with the hydroxyl group at a different position.
3,5-dimethyl-1H-pyrazol-4-yl)methanol: Contains additional methyl groups on the pyrazole ring.
1-phenyl-1H-pyrazol-4-yl)methanol: Contains a phenyl group instead of an isopropyl group.
Uniqueness
(1-isopropyl-1H-pyrazol-3-yl)methanol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the isopropyl group and the hydroxyl group at the 3-position of the pyrazole ring provides distinct chemical properties compared to its analogs.
Properties
IUPAC Name |
(1-propan-2-ylpyrazol-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-6(2)9-4-3-7(5-10)8-9/h3-4,6,10H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTOEPVCZPKMDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1007513-29-2 | |
Record name | [1-(propan-2-yl)-1H-pyrazol-3-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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